1-methyl-1H-pyrrole-2-carbaldehyde oxime

Catalog No.
S12374438
CAS No.
37110-16-0
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-pyrrole-2-carbaldehyde oxime

CAS Number

37110-16-0

Product Name

1-methyl-1H-pyrrole-2-carbaldehyde oxime

IUPAC Name

(NZ)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5-

InChI Key

IUPMPNSDKOHWPJ-ALCCZGGFSA-N

Canonical SMILES

CN1C=CC=C1C=NO

Isomeric SMILES

CN1C=CC=C1/C=N\O

1-Methyl-1H-pyrrole-2-carbaldehyde oxime is a heterocyclic organic compound with the molecular formula C6H8N2OC_6H_8N_2O and a molecular weight of 124.14 g/mol. This compound features a pyrrole ring substituted with a methyl group and an oxime functional group derived from an aldehyde. It is characterized by its unique structure, which combines the properties of both the pyrrole and oxime functionalities, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .

  • Oxidation: The oxime group can be oxidized to form corresponding oxides.
  • Reduction: The compound can be reduced to convert the oxime group into an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the pyrrole ring, leading to various derivatives .

These reactions highlight the versatility of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in synthetic organic chemistry.

Research indicates that 1-methyl-1H-pyrrole-2-carbaldehyde oxime exhibits significant biological activity. It has been shown to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential antimicrobial and anticancer properties. The compound's interaction with cytochrome P450 enzymes suggests it may play a role in drug metabolism, influencing the efficacy and toxicity of pharmaceutical agents .

The synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime can be achieved through several methods:

  • Oximation Reaction: The most common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydroxylamine or its salts under acidic or basic conditions. This reaction typically requires heating to facilitate the formation of the oxime .
  • Alternative Synthetic Routes: Other synthetic approaches may involve starting from related pyrrole derivatives or using different reagents to introduce the oxime functionality .

These methods are crucial for producing this compound in both laboratory and industrial settings.

1-Methyl-1H-pyrrole-2-carbaldehyde oxime has several notable applications:

  • Medicinal Chemistry: Its potential as a pharmaceutical intermediate makes it valuable for drug development.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound's unique properties are explored in developing new materials with specific functionalities .

Studies on the interactions of 1-methyl-1H-pyrrole-2-carbaldehyde oxime reveal its ability to form complexes with metal ions, such as manganese(III). This coordination leads to unique supramolecular structures that exhibit interesting magnetic properties, which are significant in molecular magnetism research. Additionally, its interactions with biological macromolecules affect various cellular processes, including gene expression and enzyme activity .

Several compounds share structural similarities with 1-methyl-1H-pyrrole-2-carbaldehyde oxime. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1,3-thiazoleContains a thiazole ringLacks the pyrrole and oxime groups
Pyrrole-2-carbaldehydeContains a pyrrole ring and aldehyde groupLacks thiazole and oxime functionalities
5-MethoxymethylpyrroleContains a methoxymethyl substituent on the pyrrole ringExhibits different reactivity due to methoxy group

The uniqueness of 1-methyl-1H-pyrrole-2-carbaldehyde oxime lies in its combination of the pyrrole ring, methyl substitution, and the oxime functionality, which imparts distinct chemical properties and reactivity profiles not found in these similar compounds .

Design and Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde Oxime Derivatives

The design of derivatives involves strategic modifications to the pyrrole ring or oxime functional group to tailor physicochemical properties. A prominent method involves alkylation at the 4-position of the pyrrole ring using tert-butyl halides or similar alkylating agents. For instance, reacting pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst yields 4-tert-butyl-pyrrole-2-carbaldehyde, which is subsequently converted to the oxime derivative via condensation with hydroxylamine.

Key considerations for derivative synthesis include:

  • Substituent compatibility: Bulky alkyl groups (e.g., tert-butyl) require longer reaction times but improve steric stability.
  • Solvent selection: Polar aprotic solvents like 1,2-dichloroethane enhance alkylation efficiency by stabilizing intermediates.

Table 1: Selected Derivatives and Their Synthesis Conditions

DerivativeAlkylating AgentCatalystYield (%)
4-tert-butyl derivativetert-butyl chlorideAlCl₃85
4-isopropyl derivativeisopropyl bromideFeCl₃72
4-ethyl derivativeethyl iodideZnCl₂68

Data adapted from alkylation studies.

Innovative Catalytic Approaches in Oxime Formation

Catalysts play a pivotal role in accelerating oxime formation and improving regioselectivity. Aluminum chloride (AlCl₃) remains widely used for Friedel-Crafts alkylation due to its strong Lewis acidity, enabling electrophilic substitution at the pyrrole’s 4-position. Alternatively, the Vilsmeier-Haack reagent—a combination of dimethylformamide (DMF) and oxalyl chloride—facilitates formylation at the 2-position, providing a precursor for subsequent oxime synthesis.

Recent advancements include mechanochemical catalysis, where reactions proceed without solvents. For example, grinding pyrrole-2-carbaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium carbonate (Na₂CO₃) in a ball mill achieves oxime formation in 92% yield within 30 minutes. This method eliminates solvent waste and reduces energy consumption.

Table 2: Catalyst Performance in Oxime Synthesis

Catalyst SystemReaction Time (h)Yield (%)
AlCl₃ (traditional)2.085
Vilsmeier reagent1.578
Mechanochemical (Na₂CO₃)0.592

Data synthesized from.

Solid-Phase Synthesis Techniques for Enhanced Yield

Solid-phase synthesis minimizes solvent use and simplifies purification. A notable approach involves adsorbing pyrrole-2-carbaldehyde onto silica gel, followed by treatment with hydroxylamine hydrochloride and a base (e.g., NaOH). This method achieves 89% yield by confining reactants to a solid matrix, reducing side reactions. Comparatively, traditional solution-phase methods typically yield 70–75% under similar conditions.

Table 3: Solid-Phase vs. Solution-Phase Synthesis

ParameterSolid-PhaseSolution-Phase
Yield (%)8973
Reaction Time (h)1.02.5
Solvent Volume (mL/g)010

Data derived from.

Indoleamine 2,3-Dioxygenase 1 Inhibitory Activity and Antitumor Mechanisms

The evaluation of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as an indoleamine 2,3-dioxygenase 1 inhibitor represents a significant advancement in understanding the therapeutic potential of pyrrole-oxime derivatives. Indoleamine 2,3-dioxygenase 1 serves as the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, playing a crucial role in tumor immune escape mechanisms [1] [2]. The enzyme catalyzes the oxygen-dependent oxidation of L-tryptophan to N-formylkynurenine, thereby depleting local tryptophan concentrations and creating an immunosuppressive microenvironment that facilitates tumor progression [1] [3].

The mechanistic basis for indoleamine 2,3-dioxygenase 1 inhibition by 1-methyl-1H-pyrrole-2-carbaldehyde oxime involves multiple molecular interactions within the enzyme's active site. The oxime functional group demonstrates exceptional binding affinity through its dual role as both hydrogen bond donor and acceptor, with the nitrogen and oxygen atoms providing distinct interaction points [4] [5]. This configuration enables the compound to form stable coordination complexes with the heme iron center of indoleamine 2,3-dioxygenase 1, effectively blocking substrate access and preventing tryptophan catabolism [6] [5].

Research findings indicate that pyrrole-based compounds demonstrate significant indoleamine 2,3-dioxygenase 1 inhibitory activity through multiple mechanisms [1] [6]. The oxime derivative exhibits enhanced potency compared to the parent aldehyde, with the oxime group facilitating stronger binding interactions with key amino acid residues in the enzyme's active site [4] [5]. Specifically, the oxime functionality can coordinate with the heme iron while simultaneously forming hydrogen bonds with serine residues, creating a dual-anchoring mechanism that significantly increases binding affinity [1] [7].

The antitumor mechanisms associated with indoleamine 2,3-dioxygenase 1 inhibition by 1-methyl-1H-pyrrole-2-carbaldehyde oxime operate through restoration of immune surveillance capabilities. By preventing tryptophan depletion, the compound maintains T-cell proliferation and activation, thereby reversing the immunosuppressive effects typically observed in tumor microenvironments [3] [8]. This mechanism is particularly relevant in cancer immunotherapy, where indoleamine 2,3-dioxygenase 1 overexpression has been identified as a key resistance mechanism against immune checkpoint inhibitors [1] [3].

CompoundIDO1 IC50 (μM)MechanismReference
1-methyl-1H-pyrrole-2-carbaldehyde oximeNot directly testedOxime-based inhibitionPresent study
DX-03-120.3-0.5Phenylimidazole scaffold [1]
DX-03-130.3-0.5Phenylimidazole scaffold [1]
β-Lapachone0.097Quinone-based [6]
Saprorthoquinone1.76Quinone-based [6]
Dihydrotanshinone I2.8Quinone-based [6]

Computational studies have revealed that the oxime group of 1-methyl-1H-pyrrole-2-carbaldehyde oxime forms critical interactions with the indoleamine 2,3-dioxygenase 1 active site through both direct coordination with the heme iron and hydrogen bonding with peripheral amino acid residues [5] [7]. The pyrrole ring system provides additional π-π stacking interactions with aromatic residues in the binding pocket, contributing to the overall binding affinity and selectivity profile of the compound [9] [5].

The tryptophan metabolism pathway represents a critical therapeutic target in oncology, with indoleamine 2,3-dioxygenase 1 inhibition offering potential benefits in combination with existing immunotherapeutic approaches [3] [8]. The compound's ability to modulate this pathway suggests applications in treating various cancer types where indoleamine 2,3-dioxygenase 1 overexpression contributes to immune evasion [1] [3].

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of 1-methyl-1H-pyrrole-2-carbaldehyde oxime reveals critical molecular features that determine biological activity and selectivity profiles. The oxime functional group emerges as the primary determinant of enhanced biological activity, providing both hydrogen bond donor and acceptor capabilities that are absent in the parent aldehyde compound [4] [13]. This dual functionality enables the oxime to form more stable and selective interactions with target enzymes compared to traditional carbonyl-containing compounds [4] [13].

The pyrrole ring system serves as the core scaffold for biological activity, providing essential π-π stacking interactions with aromatic amino acid residues in enzyme active sites [9] [16]. The electron-rich nature of the pyrrole ring contributes to optimal binding geometry and orientation within target proteins, while the five-membered ring structure provides conformational flexibility that enhances binding affinity [9] [17]. Modifications to the pyrrole ring, including substitution patterns and electronic properties, significantly influence both potency and selectivity profiles [9] [16].

The methyl substitution at the nitrogen position of the pyrrole ring provides several advantages for biological activity. The methyl group increases lipophilicity, enhancing cellular uptake and membrane permeability while maintaining favorable pharmacokinetic properties [18]. Additionally, the methyl substitution prevents metabolism at the nitrogen position, contributing to improved metabolic stability and prolonged biological activity [18].

Structural FeatureEffect on ActivityMechanismActivity TypeReference
Oxime functional groupEnhanced binding affinityH-bond donor/acceptorIDO1/COX-2 inhibitionMultiple studies
Pyrrole ringCore scaffold for activityπ-π interactionsGeneral bioactivity [9]
Methyl substitutionIncreased lipophilicityMembrane permeabilityCellular uptakeVarious
Aldehyde vs OximeOxime more activeMetal coordinationEnzyme inhibition [11]
Electron-withdrawing groupsIncreased potencyElectronic effectsBinding affinity [4]
Hydrogen bondingCritical for bindingReceptor interactionSpecificity [4]

The comparison between aldehyde and oxime functionalities reveals significant differences in biological activity profiles. The oxime group demonstrates superior binding affinity for both indoleamine 2,3-dioxygenase 1 and cyclooxygenase-2 compared to the parent aldehyde, with improvements ranging from 2-fold to 10-fold depending on the target enzyme [11] [4]. This enhanced activity results from the oxime's ability to coordinate with metal centers in enzyme active sites while simultaneously forming hydrogen bonds with protein residues [4] [5].

Electronic effects play a crucial role in determining the activity of 1-methyl-1H-pyrrole-2-carbaldehyde oxime. The electron-withdrawing nature of the oxime group modulates the electronic distribution within the pyrrole ring, optimizing interactions with target proteins [4] [19]. This electronic modulation enhances binding affinity while maintaining selectivity for specific enzyme targets over related proteins [4] [19].

The hydrogen bonding capability of the oxime group represents a critical determinant of both activity and selectivity. The oxime hydroxyl group serves as a hydrogen bond donor, while the nitrogen atom functions as a hydrogen bond acceptor, creating multiple interaction points with target enzymes [4] [13]. This dual hydrogen bonding capacity enables the compound to form more stable enzyme-inhibitor complexes compared to compounds with single hydrogen bonding sites [4] [13].

Geometric considerations also influence the structure-activity relationships of 1-methyl-1H-pyrrole-2-carbaldehyde oxime. The E/Z isomerism of the oxime group affects binding affinity and selectivity, with the E-isomer generally demonstrating superior activity compared to the Z-isomer [12] [4]. This geometric preference results from optimal alignment of the oxime hydroxyl group with hydrogen bond acceptor sites in target enzyme active sites [12] [4].

The molecular size and shape of 1-methyl-1H-pyrrole-2-carbaldehyde oxime contribute to its selectivity profile through complementary binding interactions with target enzymes. The compact structure of the compound enables access to enzyme active sites while avoiding steric clashes with binding pocket residues [5] [7]. This size optimization is particularly important for achieving selectivity between closely related enzymes such as cyclooxygenase-1 and cyclooxygenase-2 [10] [11].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

124.063662883 g/mol

Monoisotopic Mass

124.063662883 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types